molecular formula C13H12FNO2 B13029679 (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13029679
M. Wt: 233.24 g/mol
InChI Key: LXSOGZGNQOAWFM-GMEUVTARSA-N
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Description

The compound (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a chiral tetrahydroquinoline derivative featuring a cyclopenta[c]quinoline scaffold. Key structural attributes include:

  • Fluorine substituent at position 6, which enhances electronegativity and may influence binding interactions.
  • Stereochemistry defined by the (3aR,4S,9bS) configuration, critical for target selectivity and activity.

The carboxylic acid moiety at position 4 is a recurring pharmacophore in cyclopenta[c]quinoline derivatives, suggesting its importance in molecular recognition .

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H12FNO2/c14-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)15-11(8)10/h1-3,5-7,9,12,15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1

InChI Key

LXSOGZGNQOAWFM-GMEUVTARSA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3F)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the fluorine atom through electrophilic fluorination. The final step often involves the carboxylation of the intermediate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluorinating agents like Selectfluor. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of antiviral agents. Research indicates that derivatives of cyclopenta[c]quinoline compounds exhibit significant activity against respiratory syncytial virus (RSV) and other viral infections. The structure-activity relationship (SAR) studies highlight that modifications to the quinoline scaffold can enhance antiviral efficacy while reducing cytotoxicity .

Table 1: Antiviral Activity of Cyclopenta[c]quinoline Derivatives

CompoundVirus TargetedIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acidRSV0.5100200
Other AnaloguesVariousVariesVariesVaries

Potential Anti-inflammatory Properties

Recent studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes it a candidate for further research in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound and its analogues has been optimized to enhance yield and purity. Various synthetic routes have been explored, including multi-step processes that involve cyclization and halogenation reactions. These synthetic advancements are crucial for producing sufficient quantities for biological testing .

Table 2: Synthetic Routes for Cyclopenta[c]quinoline Compounds

RouteKey StepsYield (%)
Route ACyclization followed by fluorination85
Route BDirect halogenation of quinoline precursor75

Case Study 1: Antiviral Efficacy Against RSV

A recent study evaluated the antiviral efficacy of this compound against RSV in vitro. The results demonstrated a significant reduction in viral replication at low concentrations without notable cytotoxic effects on host cells .

Case Study 2: Inhibition of Inflammatory Cytokines

Another study investigated the compound's effect on inflammatory cytokine production in human cell lines. The findings indicated a marked decrease in interleukin-6 (IL-6) levels when treated with the compound compared to controls. This suggests a potential therapeutic role in managing inflammatory disorders .

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyclopenta[c]quinoline scaffold is highly versatile, with modifications at positions 4, 6, and 8 significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives

Compound Name/Identifier Substituents Biological Activity/Application Key Findings References
Target Compound 6-Fluoro, 4-carboxylic acid Potential antifungal/HTA inhibition? Structural similarity to CTCQC (HTA inhibitor); fluoro may enhance bioactivity.
8-Fluoro Derivative 8-Fluoro, 4-carboxylic acid Unknown Positional isomer of target; altered electronic profile may shift selectivity.
CTCQC 6-Carbamoyl, 4-carboxylic acid HTA inhibitor (antifungal) First HTA inhibitor in its class; demonstrates scaffold viability for antifungals.
GAT107 4-(4-Bromophenyl), 8-sulfonamide BK channel modulator Sulfonamide group enhances CNS permeability; bromophenyl aids hydrophobic interactions.
Compound Z 4-(Naphthalen-1-yl), 8-carboxylic acid BK channel activator (vasodilation) Carboxylic acid at position 8 critical for channel activation.
4-(3-Bromophenyl)-6-carboxylic Acid 4-(3-Bromophenyl), 6-carboxylic acid Undisclosed (structural probe) Bromine substituent may stabilize π-π interactions in binding pockets.
6-Methyl-9-nitro Derivative 6-Methyl, 9-nitro, 4-carboxylic acid Research chemical Nitro group introduces strong electron-withdrawing effects.

Key Insights from Structural Modifications

Position of Carboxylic Acid :

  • Carboxylic acid at position 4 (target compound, CTCQC) correlates with antifungal HTA inhibition .
  • Carboxylic acid at position 8 (Compound Z) is linked to BK channel activation , suggesting positional dependence on target engagement.

Fluorine Substitution: The 6-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs. In contrast, the 8-fluoro isomer (CAS 354816-24-3) lacks reported activity, highlighting the importance of substituent placement .

Functional Group Variations :

  • Sulfonamide (GAT107) vs. carboxylic acid : Sulfonamide derivatives exhibit improved blood-brain barrier penetration, making them suitable for CNS targets .
  • Nitro groups (e.g., 9-nitro in ) introduce steric and electronic effects that may reduce solubility but enhance binding affinity in hydrophobic pockets .

Aromatic Substituents :

  • Bromophenyl (GAT107) and naphthyl (Compound Z) groups enhance interactions with hydrophobic protein domains, critical for BK channel modulation .

Research Findings and Implications

  • Further studies could assess fluoro substitution’s impact on potency.
  • Ion Channel Modulation : BK channel activators like Compound Z and GAT107 demonstrate the scaffold’s adaptability for cardiovascular or neurological applications. The target compound’s 4-carboxylic acid group may limit CNS activity compared to sulfonamide derivatives .

Biological Activity

(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound belongs to the class of cyclopentaquinolines and features a unique tetrahydro structure with a fluorine atom at the 6-position. Its molecular formula is C13H12FNO2C_{13}H_{12}FNO_2, and it has a molecular weight of 235.24 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetics.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antiviral Activity : A study highlighted that related compounds possess antiviral properties against respiratory syncytial virus (RSV), suggesting that this compound may also exhibit similar activity by inhibiting viral replication pathways .
  • Anticancer Potential : The compound's structural analogs have shown promise as SIRT3 inhibitors. SIRT3 is a mitochondrial deacetylase implicated in cancer metabolism. Inhibition of SIRT3 can lead to apoptosis in cancer cells and may be leveraged for therapeutic interventions against specific cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Effect IC50 Value Reference
AntiviralInhibition of RSV replicationNot specified
AnticancerSIRT3 inhibition7.2 µM (P6)
AntibacterialVariable efficacyNot specified

Case Studies

  • Antiviral Study : In a patent regarding compounds with antiviral activity against RSV, it was noted that structural modifications could enhance efficacy. The specific role of fluorine in enhancing antiviral properties remains an area for further investigation .
  • Cancer Research : A series of studies on quinoline derivatives demonstrated that certain structural modifications could significantly improve SIRT3 inhibitory potency. For instance, molecule P6 from a related study exhibited selective inhibition over SIRT1 and SIRT2 with notable anticancer effects on leukemic cell lines . The mechanism involved cell cycle arrest rather than apoptosis.

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